molecular formula C15H19ClN2O3 B3032300 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 139084-69-8

4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No. B3032300
CAS RN: 139084-69-8
M. Wt: 310.77 g/mol
InChI Key: BHCBJJGOEHGPJQ-UHFFFAOYSA-N
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Description

The compound 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid with substitutions that include a 4-chlorophenyl group and a 4-methylpiperazin-1-yl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can offer insights into the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves ring-opening reactions or condensation reactions. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, with appropriate modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and computational methods. Density Functional Theory (DFT) calculations, including B3LYP, CAM-B3LYP, and ωB97XD functionals with a 6-311++G(d,p) basis set, have been employed to predict the structural parameters and compare them with available X-ray data . These computational methods could be similarly used to predict the molecular structure of 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through Nuclear Magnetic Resonance (NMR) and Natural Bond Orbital (NBO) analyses. These studies provide insights into intermolecular electronic interactions and stabilization energies . The global and local reactivity descriptors determined from these analyses can help predict how 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid might behave in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using techniques such as FT-IR, NMR, UV-Vis absorption, and fluorescence emission spectral measurements . Additionally, thermal stability has been assessed using Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) . These methods can be applied to determine the properties of 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, such as its thermal behavior, spectroscopic characteristics, and electronic properties.

Scientific Research Applications

Molecular Docking and Structural Studies

  • Molecular Docking and Vibrational Studies : 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid (6DAMB) and 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid (5DAMB) were investigated for their molecular docking, vibrational, structural, electronic, and optical properties. These studies indicated potential biological activities and nonlinear optical material applications (Vanasundari et al., 2018).

Synthesis and Characterization

  • Spectroscopic and DFT Studies : Synthesis and characterization of 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione were conducted. The study included spectroscopic (FT-IR, NMR, UV-Visible) and DFT calculations, revealing insights into the molecule's reactivity and biological activity potential (Murugesan et al., 2021).

Antimycobacterial Agents

  • Antimycobacterial Activity : Research on derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole (BM 212) revealed their significant activity against Mycobacterium tuberculosis and atypical mycobacteria, indicating their potential as antimycobacterial agents (Biava et al., 2008).

Lipase and α-Glucosidase Inhibition

  • Enzyme Inhibition Studies : Novel synthesized compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed promising lipase and α-glucosidase inhibition, indicating potential for therapeutic applications in diseases related to these enzymes (Bekircan et al., 2015).

Anticancer and Antimicrobial Agents

  • Anticancer and Antimicrobial Activity : A study of 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds demonstrated significant anticancer and antimicrobial activities. This research highlights the potential of these compounds in addressing cancer and microbial resistance (Katariya et al., 2021).

Cardioprotective Activity

  • Cardioprotective Effects : Synthesized 2-arylimino-1,3-thiazole derivatives displayed cardioprotective effects in vitro, suggesting their potential as therapeutic agents for cardiovascular diseases (Drapak et al., 2019).

Antioxidant Properties

  • Antioxidant Properties : An investigation of 4-hydroxycoumarin derivatives, including compounds related to 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, revealed notable antioxidant activities, which could be relevant in various therapeutic contexts (Stanchev et al., 2009).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-17-6-8-18(9-7-17)13(15(20)21)10-14(19)11-2-4-12(16)5-3-11/h2-5,13H,6-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCBJJGOEHGPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930327
Record name 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

CAS RN

139084-69-8
Record name 1-Piperazineacetic acid, alpha-(2-(4-chlorophenyl)-2-oxoethyl)-4-methyl-, hydrate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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